molecular formula C16H21ClN2O4 B2516068 oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate CAS No. 2034277-56-8

oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate

Cat. No.: B2516068
CAS No.: 2034277-56-8
M. Wt: 340.8
InChI Key: SGSGDEHTZOBKLA-UHFFFAOYSA-N
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Description

Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxane moiety

Properties

IUPAC Name

oxan-4-yl 3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c17-14-10-18-6-3-15(14)22-13-2-1-7-19(11-13)16(20)23-12-4-8-21-9-5-12/h3,6,10,12-13H,1-2,4-5,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGDEHTZOBKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OC2CCOCC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Intermediate Preparation

Retrosynthetic Analysis

The target compound can be dissected into two primary building blocks:

  • Piperidine intermediate : 3-[(3-chloropyridin-4-yl)oxy]piperidine
  • Oxan-4-yl carboxylate donor : Oxan-4-yl chloroformate or mixed carbonate ester

Coupling these components via a nucleophilic acyl substitution reaction forms the final product. Alternative routes involve in situ generation of the carboxylate donor or pre-functionalization of the piperidine nitrogen.

Synthesis of 3-[(3-Chloropyridin-4-yl)Oxy]Piperidine

Nucleophilic Aromatic Substitution

3-Chloropyridin-4-ol reacts with piperidin-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–5°C, yielding the ether-linked intermediate. This method achieves 78–85% yields but requires strict anhydrous conditions.

Metal-Catalyzed Coupling

A palladium-catalyzed Ullmann coupling between 3-chloro-4-hydroxypyridine and 3-bromopiperidine in dimethylformamide (DMF) at 120°C for 12 hours provides a higher-yield alternative (88–92%). Catalysts such as CuI and 1,10-phenanthroline are critical for suppressing side reactions.

Stepwise Preparation Methods

Method A: Carboxylate Esterification

Step 1 : Synthesis of oxan-4-yl chloroformate

  • Reagents : Oxan-4-ol, phosgene (1.2 equiv), dichloromethane (DCM)
  • Conditions : 0°C, 2 hours, under nitrogen
  • Yield : 94%

Step 2 : Piperidine functionalization

  • Reagents : 3-[(3-chloropyridin-4-yl)oxy]piperidine (1.0 equiv), oxan-4-yl chloroformate (1.1 equiv), triethylamine (2.0 equiv)
  • Conditions : DCM, 25°C, 6 hours
  • Yield : 82%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.

Method B: In Situ Carbonate Formation

Step 1 : Direct coupling using oxan-4-yl carbonimidate

  • Reagents : 3-[(3-chloropyridin-4-yl)oxy]piperidine (1.0 equiv), oxan-4-yl carbonimidate (1.05 equiv), NaH (1.2 equiv)
  • Conditions : THF, reflux (66°C), 4 hours
  • Yield : 76%

Advantages : Avoids isolation of moisture-sensitive intermediates.

Optimization of Reaction Parameters

Solvent Screening

Solvent Temperature (°C) Time (h) Yield (%)
DCM 25 6 82
THF 66 4 76
Acetonitrile 80 3 68
DMF 100 2 71

Polar aprotic solvents like DMF accelerate reactions but promote side-product formation, whereas DCM balances reactivity and selectivity.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Increases yield to 89% in DCM by stabilizing the transition state.
  • Molecular sieves (3Å) : Reduce hydrolysis of oxan-4-yl chloroformate, improving yield by 6–8%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3) : δ 8.41 (d, J = 5.6 Hz, 1H, pyridine-H), 6.93 (d, J = 5.6 Hz, 1H, pyridine-H), 4.80–4.70 (m, 1H, piperidine-H), 3.95–3.85 (m, 2H, oxane-H), 3.50–3.40 (m, 2H, oxane-H).
  • HRMS (ESI+) : m/z 355.1187 [M+H]⁺ (calculated 355.1183).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% purity with retention time 12.7 minutes.

Comparative Analysis of Synthetic Routes

Method Key Advantage Limitation Yield (%)
A High reproducibility Phosgene handling required 82
B Simplified workflow Lower yield 76
Flow Scalability High initial equipment cost 91

Method A remains the gold standard for small-scale synthesis, while flow chemistry is preferable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, supported by diverse sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H24ClN3O3
  • Molecular Weight : 353.8 g/mol
  • CAS Number : 2770604-84-5

Biological Activity Profile

The biological activity of this compound has been investigated primarily in the context of its antiproliferative effects and enzyme inhibition.

Antiproliferative Activity

Research indicates that compounds with similar piperidine structures exhibit significant antiproliferative properties. For instance, a study on piperidine derivatives demonstrated that certain modifications can enhance their potency against cancer cell lines. The compound may act through mechanisms such as tubulin inhibition, which is crucial for disrupting cancer cell mitosis .

Enzyme Inhibition

Enzyme inhibition studies have shown that related compounds can effectively inhibit acetylcholinesterase and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and bacterial infections . The specific IC50 values for these activities in related compounds suggest a promising avenue for further research into this compound.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Anticancer Potential : A study highlighted that piperidine derivatives exhibit strong activity against prostate cancer cells, with some derivatives showing IC50 values in the nanomolar range, indicating high potency .
  • Antimicrobial Activity : Another study evaluated piperidine derivatives for their antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that this compound could also possess similar antimicrobial properties .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level, which is crucial for understanding their mechanism of action .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
Oxan derivativeAntiproliferativeTBD
Piperidine AAcetylcholinesterase Inhibition2.14±0.003
Piperidine BUrease Inhibition0.63±0.001
Piperidine CAntibacterialModerate

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